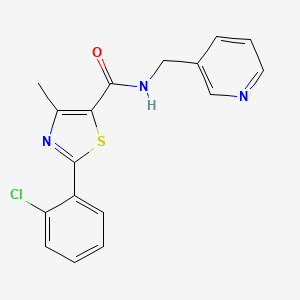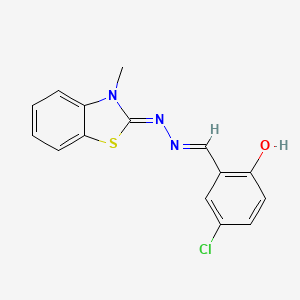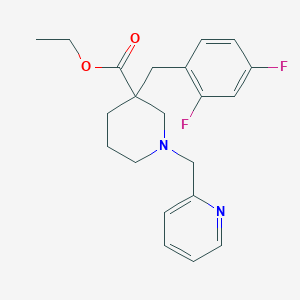
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent.
作用機序
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. It is overexpressed in many types of cancer and is required for the proper formation of the mitotic spindle during cell division. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and disrupting the formation of the mitotic spindle. This leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry. It also disrupts the formation of the mitotic spindle and induces mitotic arrest. In addition, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it is a highly selective inhibitor of Aurora A kinase. It does not inhibit other kinases in the cell, which can reduce the potential for off-target effects. However, one limitation of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in the lab.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide as an anticancer agent.
合成法
The synthesis of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2-bromoacetophenone to form 2-(2-chlorophenyl)-1-(2-bromoacetyl)ethanone. This intermediate is then reacted with methylthiourea to form 2-(2-chlorophenyl)-4-methylthiazole-5-carboxamide. The final step involves the reaction of this compound with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide.
科学的研究の応用
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and ovarian cancer. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase, which is overexpressed in many types of cancer. By inhibiting this kinase, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide can prevent cancer cells from dividing and proliferating.
特性
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXUZYVLPSOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5986347.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B5986355.png)
![N~5~-[2-(2-furyl)benzyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B5986356.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)

![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)

![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)